Regioisomeric Methyl Positioning in α-Amylase Inhibitory Activity
In the only published comprehensive SAR study on this scaffold series, the 4,8,8,10-tetramethyl regioisomer (compound 6e) displayed no detectable α-amylase inhibitory activity, whereas the 4,8,8-trimethyl analog (6a) lacking the 10-methyl group exhibited an IC₅₀ of 15.5 μM [1]. The target compound bears methyl groups at positions 3 and 4 on the α-pyrone ring—a substitution pattern not represented in the tested 6a–6j series—and lacks the 10-methyl group that was shown to sterically hinder enzyme pocket burial in molecular docking studies [1]. This creates a structurally grounded hypothesis that the 3,4-dimethyl pattern may confer α-amylase binding properties distinct from both the inactive 6e and the moderately active 6a, making the target compound a critical probe for mapping the methyl-position dependence of this pharmacophore.
6a (4,8,8-trimethyl): IC₅₀ 15.5 μM.
6e (4,8,8,10-tetramethyl): no inhibition detected.
| Evidence Dimension | α-Amylase inhibitory activity (IC₅₀) and structural determinant of activity |
|---|---|
| Target Compound Data | 3,4,8,8-tetramethyl substitution; no direct IC₅₀ data available; lacks 10-methyl (predicted to permit enzyme pocket burial per SAR model) |
| Comparator Or Baseline | 6e (4,8,8,10-tetramethyl): no α-amylase inhibition detected. 6a (4,8,8-trimethyl): IC₅₀ = 15.5 μM. 6h (4-CF₃,8,8,10-trimethyl): IC₅₀ = 4.9 μM (most potent in series). |
| Quantified Difference | 6a vs. 6e: ΔIC₅₀ = >15.5 μM (active vs. inactive) driven solely by presence/absence of 10-methyl. Target compound lacks 10-methyl and carries 3-methyl instead. |
| Conditions | In vitro porcine pancreatic α-amylase assay; compounds tested as DMSO solutions; IC₅₀ determined by regression analysis of serial dilutions. |
Why This Matters
For procurement decisions in diabetes target screening programs, the 3,4-dimethyl substitution pattern defines an unexplored region of SAR space that the inactive 6e and moderately active 6a cannot address, making the target compound the only commercially available probe for evaluating how α-pyrone 3,4-dimethylation affects α-amylase binding.
- [1] Ali, Z. et al. (2014). Pancreatic α-amylase inhibition and free radical scavenging activity of substituted pyranochromenone derivatives. Medicinal Chemistry Research, 23, 2821–2833. Table 1, compounds 6a (IC₅₀ 15.5 μM), 6e (no inhibition), 6h (IC₅₀ 4.9 μM). View Source
